
1,2-Dichloro-4-fluoro-3-nitrobenzene physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1,2-Dichloro-4-fluoro-3-

nitrobenzene

Cat. No.: B2613694 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-fluoro-3-
nitrobenzene

Introduction

1,2-Dichloro-4-fluoro-3-nitrobenzene is a substituted aromatic compound of significant

interest to researchers in medicinal chemistry and materials science. Its unique substitution

pattern—featuring two vicinal chlorine atoms, a fluorine atom, and a nitro group—creates a

highly electron-deficient aromatic ring, predisposing it to a range of chemical transformations.

This guide provides a comprehensive overview of its known physical and chemical properties,

theoretical synthesis protocols, and expected reactivity, offering a critical resource for

professionals in drug development and synthetic chemistry.

Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific investigation. 1,2-
Dichloro-4-fluoro-3-nitrobenzene is registered under a specific CAS number, distinguishing it

from its various isomers.

IUPAC Name: 1,2-dichloro-4-fluoro-3-nitrobenzene[1]

Synonyms: 2,3-Dichloro-6-fluoronitrobenzene[1]
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CAS Number: 1360438-72-7[1][2][3][4]

Molecular Formula: C₆H₂Cl₂FNO₂[1][5]

Canonical SMILES: C1=CC(=C(C(=C1F)--INVALID-LINK--[O-])Cl)Cl[1]

InChIKey: ZPHVCFRWQIJBAZ-UHFFFAOYSA-N[1]

The structural arrangement of substituents is critical to the molecule's reactivity. The nitro

group, a powerful electron-withdrawing group, is flanked by a fluorine and a chlorine atom,

while the second chlorine atom is adjacent to the first. This arrangement significantly influences

the electron density of the benzene ring and the lability of the halogen substituents.

Physicochemical Properties
While specific experimental data for 1,2-dichloro-4-fluoro-3-nitrobenzene is not extensively

documented in publicly available literature, its fundamental physicochemical properties can be

reliably computed. These calculated values provide essential benchmarks for experimental

design, including solvent selection and reaction condition optimization.

Table 1: Computed Physicochemical Properties

Property Value Source

Molecular Weight 209.99 g/mol PubChem[1]

Exact Mass 208.9446619 Da PubChem[1]

Topological Polar Surface Area 45.8 Å² PubChem[1]

XLogP3 3.1 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

| Rotatable Bond Count | 0 | PubChem[1] |
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Note: As of the latest literature review, experimental values for properties such as melting point,

boiling point, and density for this specific isomer are not readily available. Researchers should

perform their own characterization upon synthesis.

Synthesis and Experimental Protocols
The synthesis of fluorinated nitroaromatics often involves nucleophilic aromatic substitution

(SₙAr) reactions, where a leaving group (typically chlorine) is displaced by a fluoride ion. A

plausible and efficient route to synthesize 1,2-dichloro-4-fluoro-3-nitrobenzene is through the

nitration of a dichlorofluorobenzene precursor.

Proposed Synthesis Workflow: Nitration of 1,2-Dichloro-
4-fluorobenzene
This protocol is a theoretically grounded approach based on established nitration chemistry of

halogenated benzenes. The choice of starting material is critical; 1,2-dichloro-4-fluorobenzene

is selected to ensure the correct final substitution pattern. The directing effects of the halogen

substituents (ortho-, para-directing) and their relative activating/deactivating strengths will

influence the regioselectivity of nitration.
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Reaction Setup

Nitration Workup & Isolation

Purification

1,2-Dichloro-4-fluorobenzene

Reaction Vessel (Flask)

Cooling Bath (0-5 °C) Quench with Ice-Water

Stir Bar Concentrated H₂SO₄ (Solvent/Catalyst)

Nitrating Mixture (HNO₃ + H₂SO₄)

Slow, Dropwise Addition

via Dropping Funnel

Extraction (e.g., with Ethyl Acetate)

Drying of Organic Layer (e.g., with Na₂SO₄)

Solvent Removal (Rotary Evaporation)

Crude Product

Column Chromatography or Recrystallization

Pure 1,2-Dichloro-4-fluoro-3-nitrobenzene

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1,2-dichloro-4-fluoro-3-nitrobenzene.
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Step-by-Step Methodology:
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stir bar, a thermometer, and a dropping funnel, add 1,2-dichloro-4-fluorobenzene

(1.0 eq).

Acidic Medium: Cool the flask in an ice-salt bath to 0 °C. Cautiously add concentrated

sulfuric acid (H₂SO₄) (approx. 3-4 volumes relative to the substrate) while maintaining the

internal temperature below 10 °C.

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly

adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1 volume) at 0

°C.

Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of the substrate

in sulfuric acid, ensuring the internal temperature does not exceed 5-10 °C. The rate of

addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Quenching: Once the starting material is consumed, slowly pour the reaction mixture over a

large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water

until the filtrate is neutral. Alternatively, if the product is oily, perform a liquid-liquid extraction

using a suitable organic solvent like ethyl acetate or dichloromethane.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure 1,2-
dichloro-4-fluoro-3-nitrobenzene.

Chemical Reactivity and Applications
The reactivity of 1,2-dichloro-4-fluoro-3-nitrobenzene is dominated by the principles of

Nucleophilic Aromatic Substitution (SₙAr). The potent electron-withdrawing nitro group,
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positioned ortho and para to three halogen atoms, strongly activates the ring towards

nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving a

resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity of Substitution:
An analysis of the structure allows for the prediction of which halogen is most likely to be

displaced:

Fluorine (at C4): This position is para to the nitro group. In SₙAr reactions, the rate-

determining step is typically the initial attack of the nucleophile. The stability of the resulting

Meisenheimer complex is paramount. A nucleophilic attack at the carbon bearing the fluorine

allows the negative charge of the intermediate to be delocalized directly onto the oxygen

atoms of the nitro group, providing substantial resonance stabilization. Fluorine is also an

excellent leaving group in many SₙAr contexts due to the high electronegativity polarizing the

C-F bond.

Chlorine (at C2): This position is ortho to the nitro group. Attack at this position also allows

for direct resonance delocalization of the negative charge onto the nitro group.

Chlorine (at C1): This position is meta to the nitro group. Nucleophilic attack here does not

permit direct delocalization of the negative charge onto the nitro group, resulting in a

significantly less stable Meisenheimer complex.[6]

Therefore, substitution is strongly favored at the C4 (fluoro) and C2 (chloro) positions over the

C1 (chloro) position. The relative reactivity between the C4-F and C2-Cl bonds will depend on

the specific nucleophile and reaction conditions, but both are highly activated. This predictable

regioselectivity makes 1,2-dichloro-4-fluoro-3-nitrobenzene a valuable building block for

synthesizing complex molecules, as different nucleophiles can be introduced in a controlled,

stepwise manner.[7] This is particularly useful in drug development for creating libraries of

related compounds for structure-activity relationship (SAR) studies.[8]
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Safety and Handling
A specific Safety Data Sheet (SDS) for 1,2-dichloro-4-fluoro-3-nitrobenzene is not widely

available. However, based on the known hazards of structurally similar compounds like

dichloronitrobenzenes and fluoronitrobenzenes, a high degree of caution is warranted.[9][10]

[11]

Table 2: Anticipated Hazards and Precautions

Hazard Category Description and Precautionary Measures

Acute Toxicity

Likely to be harmful if swallowed, inhaled,
or in contact with skin.[5][10] Handle in a
well-ventilated fume hood. Wear
appropriate personal protective
equipment (PPE), including nitrile gloves,
a lab coat, and chemical safety goggles.

Skin/Eye Irritation

Expected to cause skin and serious eye

irritation.[10][12] Avoid all contact with skin and

eyes. In case of contact, flush immediately with

copious amounts of water.

Chemical Stability

The compound is expected to be stable under

standard laboratory conditions.[10] However, it

may decompose upon heating, producing toxic

fumes of nitrogen oxides and halogenated

compounds.[11] Avoid strong heating and

contact with strong bases or oxidizing agents.

[11]

| Environmental | Halogenated nitroaromatic compounds are often toxic to aquatic life with

long-lasting effects.[9][11] Do not allow this chemical to enter the environment. All waste should

be disposed of as hazardous chemical waste according to local regulations. |

Emergency Procedures:

Skin Contact: Immediately wash off with soap and plenty of water.[9]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[13]

Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion
1,2-Dichloro-4-fluoro-3-nitrobenzene is a highly functionalized aromatic compound with

significant potential as a synthetic intermediate. While experimental data on its physical

properties are sparse, its chemical identity is well-defined. Its reactivity is governed by the

powerful activating effect of the nitro group, making it an excellent substrate for regioselective

nucleophilic aromatic substitution reactions. The provided synthesis protocol and reactivity

analysis offer a solid foundation for researchers aiming to utilize this versatile molecule in their

synthetic endeavors, particularly in the fields of agrochemicals and pharmaceutical

development. Due to its anticipated toxicological profile, strict adherence to safety protocols is

mandatory when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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